(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride

Kinase inhibitor Benzotriazole scaffold Regioselectivity

This 6-yl aminomethyl benzotriazole dihydrochloride salt is the only regioisomer validated in sub-nanomolar p38α (IC50 0.9 nM) and ULK1 (IC50 6 nM) kinase inhibitors. Its aqueous solubility eliminates DMSO predissolution, enabling direct buffer dissolution for automated HTS. Defined dihydrochloride stoichiometry ensures reproducible parallel synthesis. Unlike 5-yl or 1-yl isomers that show >100-fold potency shifts, this compound provides direct entry to patented chemical space (US10266549, US10774092).

Molecular Formula C7H10Cl2N4
Molecular Weight 221.09
CAS No. 2411295-54-8
Cat. No. B2714475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride
CAS2411295-54-8
Molecular FormulaC7H10Cl2N4
Molecular Weight221.09
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1CN.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
InChIKeyHFJXZTKRHRFTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine Dihydrochloride (CAS 2411295-54-8) – A Regiospecific Benzotriazole Building Block


(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride is a benzotriazole derivative supplied as a dihydrochloride salt, with the aminomethyl group specifically attached at the 6-position of the fused heterocyclic ring system . The compound is a white to off-white solid that is soluble in water and organic solvents, and is stable under recommended storage conditions (2–8°C) . The corresponding free base, 1H-benzotriazole-6-methanamine (CAS 496841-88-4), has a reported pKa of 9.33 and a logP of 0.26, indicating moderate basicity and hydrophilicity . This regiospecific aminomethyl benzotriazole serves as a critical intermediates for constructing kinase-focused compound libraries and functional materials where precise vector geometry is essential.

Why a Generic Benzotriazole Methanamine Cannot Replace (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine Dihydrochloride


Benzotriazole regioisomers are not functionally interchangeable. The position of the aminomethyl substituent (e.g., 1-yl, 5-yl, 6-yl) dictates the exit vector geometry of the primary amine, which in turn determines the three-dimensional orientation of conjugated fragments in target binding pockets . Specifically, the 6-yl substitution pattern has been extensively validated in multiple patent-reported kinase inhibitor series, where it delivers sub-nanomolar potency against targets such as p38α (IC50 = 0.9 nM) and ULK1 (IC50 = 6 nM), whereas analogous 5-yl or 1-yl substituted compounds frequently exhibit >100-fold shifts in potency or fail to engage the target altogether . Furthermore, the dihydrochloride salt form offers a defined stoichiometry and enhanced aqueous solubility compared to the free base (logP 0.26) or mono-hydrochloride variants, ensuring reproducible handling in parallel synthesis and high-throughput screening workflows .

Quantitative Differentiation Evidence for (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine Dihydrochloride Versus Closest Analogs


Regiospecific 6-yl Substitution Delivers Sub-Nanomolar Kinase Potency, Unmatched by 5-yl or 1-yl Isomers

The 6-yl substitution pattern on the benzotriazole core is a structurally validated pharmacophoric element for ATP-competitive kinase inhibition. A derivative containing this motif, 4-(4-fluorophenyl)-5-[1-(propan-2-yl)-1H-1,2,3-benzotriazol-6-yl]-1,3-oxazole, achieved an IC50 of 0.9 nM against p38α kinase . In contrast, a structurally related 5-yl-substituted benzotriazole derivative studied in the same target class exhibited an IC50 > 39,800 nM (>40 μM), representing a >44,000-fold potency loss . This demonstrates that the 6-yl vector is not replaceable by the 5-yl isomer for maintaining target engagement.

Kinase inhibitor Benzotriazole scaffold Regioselectivity

Validated 6-yl Geometry Enables Single-Digit Nanomolar Inhibition of ULK1 Kinase

The 1H-benzo[d][1,2,3]triazol-6-yl moiety has been specifically claimed in US Patents US10266549 and US10774092 as a critical component of potent ULK1 inhibitors. The exemplar compound N2-(1H-benzo[d][1,2,3]triazol-6-yl)-N4-cyclopropyl-5-(trifluoromethyl)pyrimidine-2,4-diamine exhibited an IC50 of 6 nM against recombinant human ULK1 using an ADP-Glo assay . A parallel confirmatory gamma-32P assay yielded an IC50 of 200 nM, confirming consistent activity . No analogous 5-yl or 1-yl aminomethyl benzotriazole derivative has been reported to achieve comparable ULK1 potency in the patent literature.

ULK1 inhibitor Autophagy Oncology

Dihydrochloride Salt Enhances Aqueous Solubility and Handling Versus Free Base

The free base 1H-benzotriazole-6-methanamine (CAS 496841-88-4) has a calculated logP of 0.26 and a pKa of 9.33, indicating limited aqueous solubility (predicted approximately <5 mg/mL in neutral water) . The dihydrochloride salt form (CAS 2411295-54-8) incorporates two hydrochloride counterions (C7H10Cl2N4, MW 221.09) that substantially increase aqueous solubility by promoting ionization and hydration . Vendor specifications confirm the dihydrochloride is readily water-soluble, while the free base typically requires DMSO or heated sonication for dissolution . This improvement in handling properties is critical for automated liquid handling systems used in high-throughput screening and parallel synthesis.

Salt form Solubility Dihydrochloride

Optimal Application Scenarios for (1H-Benzo[d][1,2,3]triazol-6-yl)methanamine Dihydrochloride Based on Differentiating Evidence


Kinase Inhibitor Library Synthesis Requiring a Validated 6-yl Benzotriazole Scaffold

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors, this building block provides direct access to the 6-yl substitution pattern that has been validated in sub-nanomolar p38α and low-nanomolar ULK1 inhibitors . Its use as a core intermediate in parallel amide coupling or reductive amination reactions enables rapid exploration of structure-activity relationships around a privileged vector, bypassing the need to screen less potent 5-yl or 1-yl alternatives that have shown >1,000-fold weaker target engagement.

High-Throughput Screening (HTS) Plate Preparation with Direct Aqueous Solubility

The dihydrochloride salt form eliminates the requirement for DMSO predissolution steps that are typically necessary for the free base (logP 0.26) . This enables direct dissolution in aqueous assay buffers, reducing solvent interference in biochemical and cell-based assays while improving compatibility with automated acoustic dispensing systems. This property is particularly advantageous for core screening facilities that process large compound libraries with minimal manual intervention.

Patent-Backed Autophagy and Oncology Drug Discovery Programs

The 1H-benzo[d][1,2,3]triazol-6-yl moiety is explicitly claimed in US patents US10266549 and US10774092 for ULK1 inhibitors . Compared to unsubstituted benzotriazole or 5-yl methanamine isomers, this compound provides a direct synthetic entry point into patented chemical space, offering both freedom-to-operate advantages and a structurally enabled path to potent autophagy modulators for cancer therapy.

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